![molecular formula C21H32N4O4S B5501749 N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides showcases the diversity and complexity involved in producing compounds with specific pharmacological properties. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, highlights the intricate steps and methodologies utilized in creating bioactive molecules with precise action mechanisms (Gawell, 2003).

Molecular Structure Analysis

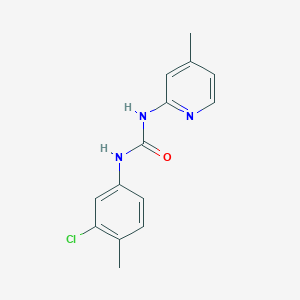

The molecular structure of such compounds is pivotal in determining their interaction with biological targets. For instance, the study on the synthesis and properties of some N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides elucidates how the structural modifications can influence the compound's pharmacological effects, showcasing the importance of molecular design in drug development (Śladowska et al., 1996).

Chemical Reactions and Properties

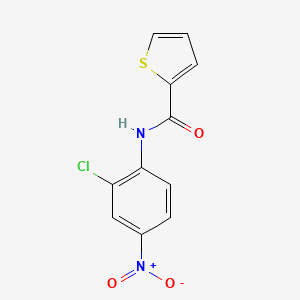

The chemical reactions and properties of such compounds are closely tied to their synthesis and structural features. Studies on the synthesis of related compounds reveal the chemical versatility and reactivity essential for creating a diverse range of pharmacologically active molecules. For example, the synthesis and anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlight the chemical functionalities that can be explored for therapeutic applications (Kambappa et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

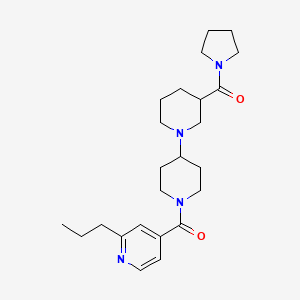

Research into the synthesis and properties of N-aminoalkyl derivatives of pyridinedicarboxamides, including compounds with piperidine and pyrrolidine substitutions, highlights the pharmacological potential of such structures. These compounds exhibit a range of activities, with specific derivatives showing lower toxicity and high pharmacological activity at significant dosages (Śladowska et al., 1995). The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity further demonstrate the importance of these structures in developing therapeutic agents (Sugimoto et al., 1990).

Pharmacological Applications

The development of compounds with specific piperidine and pyrrolidine groups, such as the synthesis of piperidines and pyrrolizidines through cyclization of acetylenic sulfones, suggests the broad utility of these scaffolds in creating pharmacologically active molecules. These processes allow for the efficient synthesis of compounds with potential applications in medicinal chemistry, including the production of dendrobatid alkaloids (Back & Nakajima, 2000).

Biological Activity and Drug Development

Compounds with pyrrolidine and piperidine structures have been explored for various biological activities, including anti-inflammatory properties. For example, the synthesis and evaluation of ibuprofen analogs with pyrrolidine, piperidine, and other substitutions have shown significant anti-inflammatory activity, indicating the potential for developing new therapeutic agents based on these frameworks (Rajasekaran et al., 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-N,1-N-diethyl-4-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O4S/c1-3-23(4-2)21(27)24-15-11-17(12-16-24)20(26)22-18-7-9-19(10-8-18)30(28,29)25-13-5-6-14-25/h7-10,17H,3-6,11-16H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDLDJLRYCTWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)